MRS 1220

Übersicht

Beschreibung

Es weist eine Dissoziationskonstante (Ki) von 0,59 nM auf und zeigt therapeutisches Potenzial für die Forschung im Bereich von Erkrankungen des zentralen Nervensystems . MRS 1220 reduziert effektiv die Größe von Glioblastom-Tumoren und hemmt die Blutgefäßbildung in vivo .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des zentralen Triazolochinazolin-Grundgerüsts. Der Syntheseweg umfasst typischerweise folgende Schritte:

Bildung des Triazolochinazolin-Grundgerüsts: Dies beinhaltet die Reaktion von 2-Furanyl- und 9-Chlorchinazolin-Derivaten unter spezifischen Bedingungen, um das Triazolochinazolin-Grundgerüst zu bilden.

Einführung der Benzol-Acetamid-Gruppe: Das Triazolochinazolin-Grundgerüst wird dann unter kontrollierten Bedingungen mit Benzol-Acetamid umgesetzt, um this compound zu erhalten.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen den Laborverfahren mit Optimierung für die großtechnische Produktion.

Wirkmechanismus

Target of Action

MRS 1220 is a potent and highly selective antagonist at the human A3 adenosine receptor . The A3 adenosine receptor is a protein that in humans is encoded by the ADORA3 gene . This receptor has a high affinity for adenosine and its activation influences the intracellular concentration of cAMP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenosine signaling pathway . By acting as an antagonist at the A3 adenosine receptor, this compound can inhibit the normal signaling of adenosine, leading to changes in intracellular cAMP levels . This can have downstream effects on various cellular processes, including inflammation and neurotransmission .

Pharmacokinetics

It is known that this compound is soluble in dmso , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in adenosine signaling. For example, this compound has been shown to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-alpha formation in the human macrophage U-937 cell line . This suggests that this compound may have anti-inflammatory effects at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other adenosine receptor subtypes and their respective ligands can affect the action of this compound . Additionally, the pH and temperature of the environment may impact the stability and activity of this compound

Biochemische Analyse

Biochemical Properties

MRS 1220 is known to interact with the human A3 adenosine receptor (hA3AR), exhibiting a dissociation constant (Ki) of 0.59 nM . This interaction is highly selective, as this compound displays an IC50 value > 1 μM for inhibition of binding to rat A3 receptors .

Cellular Effects

In cellular processes, this compound has been shown to reduce tumor size and inhibit blood vessel formation in glioblastoma stem-like cells (GSCs) . It has also been found to decrease VEGF secretion in U87MG GSCs by approximately 25% after 72 hours of hypoxia .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the human A3 adenosine receptor. It competes with the agonist for binding to the receptor, thereby inhibiting the receptor’s function . This results in a decrease in adenylate cyclase activity and a reduction in the stimulation of binding of 35S guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in the human macrophage U-937 cell line, this compound was found to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-α formation with an IC50 of 0.3 μM .

Dosage Effects in Animal Models

In animal models, specifically eight-week-old male Sprague-Dawley rats bearing C6 (GSCs), this compound administered by intraperitoneal inoculation at a dosage of 0.15 mg/kg/72 h led to a reduction close to 80% and 90% in tumor volume compared to the vehicle-treated group at day ten and fifteen post-treatment, respectively .

Vorbereitungsmethoden

The synthesis of MRS 1220 involves multiple steps, starting with the preparation of the core triazoloquinazoline structure. The synthetic route typically includes the following steps:

Formation of the triazoloquinazoline core: This involves the reaction of 2-furanyl and 9-chloroquinazoline derivatives under specific conditions to form the triazoloquinazoline core.

Introduction of the benzene acetamide group: The triazoloquinazoline core is then reacted with benzene acetamide under controlled conditions to yield this compound.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production.

Analyse Chemischer Reaktionen

MRS 1220 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen spezifische funktionelle Gruppen unter kontrollierten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

MRS 1220 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Eigenschaften und Funktionen von Adenosinrezeptoren zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von A3-Adenosinrezeptoren in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Entzündungen und Immunantwort.

Medizin: This compound zeigt potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen des zentralen Nervensystems wie Glioblastom, da es das Tumorwachstum und die Blutgefäßbildung hemmen kann

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des menschlichen A3-Adenosinrezeptors. Dieser Rezeptor ist an verschiedenen zellulären Prozessen beteiligt, darunter die Regulation der Adenylatcyclase-Aktivität und die Modulation von Entzündungsreaktionen. Durch Blockierung des A3-Adenosinrezeptors hemmt this compound die nachgeschalteten Signalwege, was zu einer Reduzierung des Tumorwachstums und der Angiogenese führt .

Vergleich Mit ähnlichen Verbindungen

MRS 1220 ist einzigartig in seiner hohen Selektivität und Potenz für den A3-Adenosinrezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

CGS 15943: Ein nicht-selektiver Adenosinrezeptor-Antagonist, der mehrere Adenosinrezeptor-Subtypen angreift.

This compound zeichnet sich durch seine hohe Affinität und Selektivität für den A3-Adenosinrezeptor aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

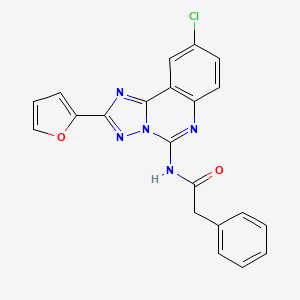

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWFAXQOKNBUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183721-15-5 | |

| Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

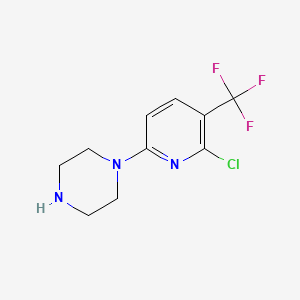

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

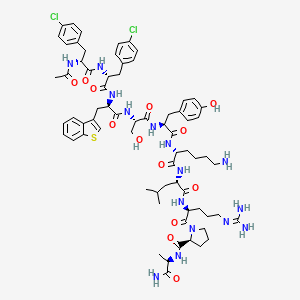

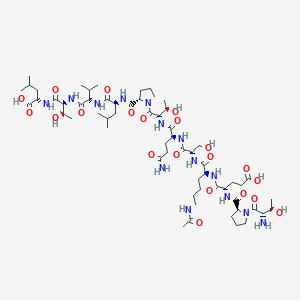

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)